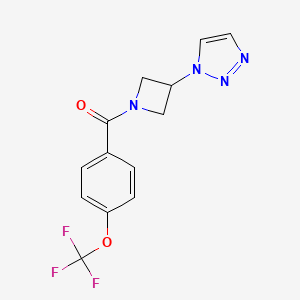
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1H-1,2,3-triazol-1-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidin-1-yl group, which is a type of azetidine, a class of organic compounds featuring a saturated three-membered heterocycle .
Molecular Structure Analysis
The 1H-1,2,3-triazol-1-yl group is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for medicinal chemistry. Several notable drugs incorporate the 1,2,3-triazole core, including:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
Fluorescent Imaging and Materials Science
Fluorescent 1,2,3-triazoles serve as probes for cellular imaging. Their unique properties make them useful in materials science, such as designing luminescent materials and sensors.
Wirkmechanismus
Target of Action
The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneCompounds containing the 1,2,3-triazole moiety have been known to exhibit a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
The exact mode of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The specific biochemical pathways affected by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, suggesting that it could be relatively stable under various environmental conditions .
Eigenschaften
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-6-5-17-18-20/h1-6,10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCXRIPYILSZAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)
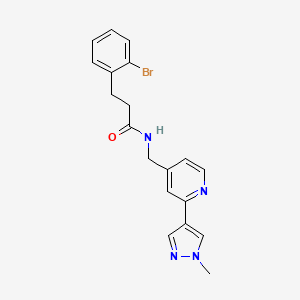

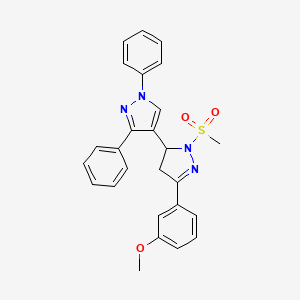
![1-[1,3-Dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2384290.png)
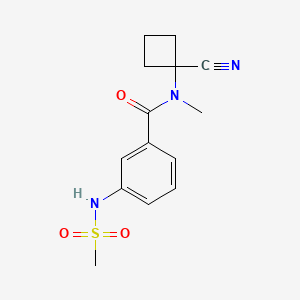
![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
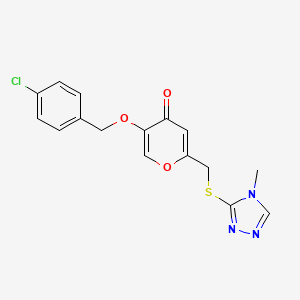
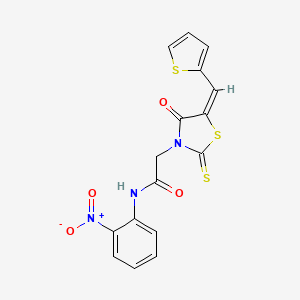

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)